4-Cyclopropyl-5-((2-oxo-2-(thiophen-2-yl)ethyl)thio)-2,4-dihydro-3h-1,2,4-triazol-3-one
Description
This compound belongs to the 1,2,4-triazol-3-one class, characterized by a five-membered triazole ring fused with a ketone group. The structure includes a cyclopropyl substituent at position 4 and a thioether-linked 2-oxoethyl group bearing a thiophene ring at position 3. These substituents confer unique steric and electronic properties. Though direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., GSK2194069 in ) suggest applications in targeted imaging or enzyme inhibition .
Properties
Molecular Formula |
C11H11N3O2S2 |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
4-cyclopropyl-3-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C11H11N3O2S2/c15-8(9-2-1-5-17-9)6-18-11-13-12-10(16)14(11)7-3-4-7/h1-2,5,7H,3-4,6H2,(H,12,16) |
InChI Key |
OBALQGKOTLHFCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=O)NN=C2SCC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Molecular Properties
The table below compares key structural and functional attributes of the target compound with analogs from the evidence:
Metabolic Stability
The cyclopropyl group in the target compound may resist oxidative metabolism compared to BYH 18636-MMT, which undergoes rapid demethylation and cleavage . Thiophene rings, however, could introduce hepatotoxicity risks if metabolized to reactive intermediates.
Research Findings and Challenges
- Structural Advantages : The cyclopropyl-thiophene combination balances lipophilicity and stability, critical for drug penetration and half-life.
- Gaps in Data: Limited experimental data on the target compound necessitate extrapolation from analogs. For example, thiophene-containing triazolones in were studied via DFT but lack pharmacological validation .
- Contradictions : While bulky groups (e.g., benzofuran in GSK2194069) improve target binding, they may reduce solubility—a trade-off requiring optimization .
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